molecular formula C11H9N3S B12201969 Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- CAS No. 57771-98-9

Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)-

Cat. No.: B12201969
CAS No.: 57771-98-9
M. Wt: 215.28 g/mol
InChI Key: KLVOYOMLAVRBSH-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a larger class of imidazothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[2,1-b]-1,3,4-thiadiazole scaffold .

Scientific Research Applications

Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

57771-98-9

Molecular Formula

C11H9N3S

Molecular Weight

215.28 g/mol

IUPAC Name

6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H9N3S/c1-8-2-4-9(5-3-8)10-6-14-11(13-10)15-7-12-14/h2-7H,1H3

InChI Key

KLVOYOMLAVRBSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=N2)SC=N3

Origin of Product

United States

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